(3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)pyrrolidine
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Overview
Description
(3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)pyrrolidine: is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a tert-butyloxycarbonyl (Boc) protected aminoethyl group at the third position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to form the Boc-protected aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl group or the Boc-protected aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced pyrrolidine derivatives, benzyl alcohol.
Substitution: Substituted benzyl derivatives, modified aminoethyl groups.
Scientific Research Applications
(3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)pyrrolidine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the Boc-protected aminoethyl group can influence the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)piperidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
(3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.
(3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)azetidine: Features an azetidine ring instead of a pyrrolidine ring.
Uniqueness
- The presence of the pyrrolidine ring in (3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl)pyrrolidine imparts unique steric and electronic properties compared to its analogs with different ring systems. This can result in distinct reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(1-benzylpyrrolidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-11-9-16-10-12-20(14-16)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRJUWDOUWQDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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